molecular formula C14H25NO4 B1473681 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 874365-22-7

4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1473681
M. Wt: 271.35 g/mol
InChI Key: ICWJRCPQEWCZMG-UHFFFAOYSA-N
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Description

4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester , also known by its chemical formula C22H42O4 , is a compound with intriguing properties. It belongs to the class of carboxylic acid derivatives and features a piperidine ring structure. The tert-butyl ester group enhances its stability and solubility.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview. Researchers typically start with commercially available starting materials and proceed through a series of reactions, including esterification, amidation, and piperidine ring formation. The tert-butyl ester group is introduced to enhance stability during synthesis and storage.



Molecular Structure Analysis

The molecular structure of 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester consists of a piperidine ring with a carboxylic acid group and a tert-butyl ester group attached. The arrangement of atoms and functional groups determines its chemical properties and reactivity.



Chemical Reactions Analysis

This compound can participate in various chemical reactions:



  • Hydrolysis : The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

  • Amidation : The carboxylic acid group can react with amines to form amides.

  • Ring Opening : The piperidine ring can undergo ring-opening reactions, leading to diverse derivatives.



Physical And Chemical Properties Analysis


  • Boiling Point : Notably, this compound has a boiling point within the range of interest for synthetic chemistry.

  • Solubility : It is moderately soluble in organic solvents but poorly soluble in water.

  • Lipophilicity : The log P value indicates its affinity for lipid-based environments.


Safety And Hazards


  • Signal Word : Warning

  • Precautionary Statements : Handle with care (P261), avoid contact with eyes and skin (P305+P351+P338).

  • Hazard Statements : May cause eye and skin irritation (H319, H315).

  • Safety Measures : Store in a dark place under inert atmosphere at room temperature.


Future Directions

Researchers should explore the following aspects:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Synthesize and study related compounds.

  • Formulation : Develop formulations for practical applications.


properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-11(12(16)17)10-6-8-15(9-7-10)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWJRCPQEWCZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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